Product packaging for 4-Methyl-6-phenylnicotinic acid(Cat. No.:CAS No. 29051-45-4)

4-Methyl-6-phenylnicotinic acid

Cat. No.: B11891851
CAS No.: 29051-45-4
M. Wt: 213.23 g/mol
InChI Key: LZCUYAFRSJCAFJ-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylnicotinic acid (CAS 29051-45-4) is a polysubstituted nicotinic acid derivative of high interest in organic synthesis and pharmaceutical research. It serves as a versatile chemical building block for the synthesis of more complex molecules . The compound features a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . Nicotinic acid, the core scaffold of this compound, is a fundamental structure found in various pharmacologically active agents . Researchers are particularly interested in nicotinic acid derivatives for their potential as anti-inflammatory agents, with studies exploring their ability to interact with enzyme targets like cyclooxygenase-2 (COX-2) . The structural motifs present in this compound—specifically the substituted pyridine ring—are often explored in medicinal chemistry to develop new therapeutic candidates . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B11891851 4-Methyl-6-phenylnicotinic acid CAS No. 29051-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29051-45-4

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-methyl-6-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO2/c1-9-7-12(10-5-3-2-4-6-10)14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

LZCUYAFRSJCAFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

The Significance of Pyridine Carboxylic Acids As Privileged Heterocyclic Scaffolds

Pyridine (B92270) carboxylic acids, including nicotinic acid and its isomers, are fundamental building blocks in the synthesis of a vast array of biologically active compounds. nih.govnih.gov Their importance stems from the unique combination of a pyridine ring and a carboxylic acid group. The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, while the carboxylic acid group provides acidity and a site for various chemical modifications. ontosight.ai This duality allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

The "privileged" status of this scaffold is evidenced by its presence in numerous approved drugs targeting a wide range of diseases, including tuberculosis, cancer, diabetes, and inflammatory conditions. nih.govnih.gov The versatility of the pyridine carboxylic acid core enables it to interact with a diverse set of biological targets, including enzymes and receptors, making it a highly sought-after framework in medicinal chemistry. nih.govontosight.ai

Structural Diversity and Derivatization Strategies for Substituted Nicotinic Acid Derivatives

The structural diversity of nicotinic acid derivatives is vast, owing to the multiple positions on the pyridine (B92270) ring that can be readily functionalized. This allows for the creation of extensive libraries of compounds with tailored biological activities. Common derivatization strategies include:

Esterification and Amidation: The carboxylic acid group is a prime site for modification, readily undergoing esterification or amidation to produce a wide range of functional derivatives. These modifications can influence the compound's pharmacokinetic profile and target engagement.

Substitution on the Pyridine Ring: The hydrogen atoms on the pyridine ring can be substituted with various functional groups, such as halogens, alkyls, aryls, and amines. These substitutions can dramatically alter the electronic properties and steric profile of the molecule, leading to changes in biological activity. For instance, the introduction of a 2-bromophenyl substituent has been shown to impart significant analgesic and anti-inflammatory properties to nicotinic acid derivatives. nih.govresearchgate.net

Synthesis of Fused Ring Systems: Nicotinic acid can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, it can be used to create pyran-annulated heterocycles and other fused ring structures with potential medicinal applications. researchgate.net

These derivatization strategies have led to the development of numerous nicotinic acid derivatives with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.govnih.gov

Research Context of 4 Methyl 6 Phenylnicotinic Acid and Its Structural Analogues Within Medicinal and Synthetic Chemistry

Strategies for Constructing the Substituted Nicotinic Acid Core

The construction of the pyridine (B92270) ring with desired substituents is a key challenge in the synthesis of this compound. Several methodologies have been developed to achieve this, including organometallic additions, multicomponent reactions, and cross-coupling strategies.

Organometallic Reagent Addition to Pyridyl-3-oxazolines for 4-Aryl Substitution

One approach to introduce substituents at the 4-position of a pyridine ring involves the use of pyridinyl-oxazoline derivatives. Chiral 2-(2-pyridynyl)oxazolines can be synthesized from 2-cyanopyridine (B140075) and optically pure amino alcohols. acs.org These compounds can then react with organometallic reagents. While the direct addition of organometallic reagents to form 4-aryl substituted pyridines is a complex field, the reactivity of the pyridinyl-oxazoline moiety with organometallic compounds has been explored. For instance, gold(III) adducts of chiral pyridinyl-oxazolines have been synthesized and their reactivity studied. acs.org While this specific methodology for the direct synthesis of 4-aryl nicotinic acids is not extensively detailed in the provided results, the principle of using organometallic reagents to functionalize pyridine rings is a well-established concept in organic synthesis. saskoer.casxccal.edusaskoer.ca Grignard reagents and organolithium compounds are commonly used for nucleophilic addition to various electrophiles, including those containing a pyridine ring. saskoer.casxccal.edu

Multicomponent Reaction Approaches in Pyridine Synthesis, including Hantzsch-type Reactions and Related Methodologies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted pyridines in a single step. The Hantzsch pyridine synthesis is a classic example of a three-component reaction that can be adapted to produce a variety of pyridine derivatives. fiveable.mewikipedia.orgyoutube.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org

The general Hantzsch synthesis can be represented as follows:

Scheme 1: General Hantzsch Pyridine Synthesis
Reactants: Aldehyde, 2 equivalents of a β-ketoester, Ammonia/Ammonium Acetate
Product: 1,4-Dihydropyridine, which is subsequently oxidized to a substituted pyridine.

While the classical Hantzsch synthesis has drawbacks such as harsh reaction conditions and long reaction times, modern modifications have been developed to improve its efficiency and environmental friendliness. wikipedia.org These include the use of microwave irradiation, ionic liquids as catalysts, and performing the reaction in aqueous micelles. wikipedia.org For the specific synthesis of this compound, a Hantzsch-type approach would involve the condensation of benzaldehyde, an appropriate β-ketoester, and an ammonia source, followed by oxidation and subsequent functional group manipulations to introduce the methyl and carboxylic acid groups at the desired positions.

Other multicomponent reactions have also been developed for the synthesis of various heterocyclic compounds, highlighting the versatility of this approach in generating molecular diversity. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Arylation of Pyridine Rings

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used for the arylation of heterocyclic rings, including pyridine. nih.govbeilstein-journals.orgrsc.orgresearchgate.net These methods offer a direct way to introduce an aryl group, such as the phenyl group in this compound, onto a pre-existing pyridine scaffold.

Several types of cross-coupling reactions are applicable, including:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst. researchgate.net For the synthesis of this compound, this could involve the coupling of a phenylboronic acid with a halogenated 4-methylnicotinic acid derivative.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgresearchgate.net

Stille Coupling: This reaction utilizes organostannanes as the organometallic coupling partner with organohalides, catalyzed by palladium. rsc.org

Direct arylation of pyridines without pre-functionalization is an even more efficient approach. nih.gov Research has shown that Rh(I)-catalyzed direct arylation of pyridines and quinolines can be achieved, providing a route to bis(hetero)aryl products from readily available starting materials. nih.gov Another strategy involves the activation of the pyridine ring as a pyridine N-oxide, which allows for regioselective arylation at the 2-position with a wide range of aryl bromides. nih.gov

Cross-Coupling Reaction Organometallic Reagent Catalyst System Key Features
Suzuki-Miyaura Organoboron compoundsPalladiumTolerant to many functional groups.
Sonogashira Terminal alkynesPalladium/CopperForms C(sp)-C(sp2) bonds.
Stille OrganostannanesPalladiumWide scope of organohalides.
Direct Arylation Aryl HalidesRhodium(I) or PalladiumNo pre-functionalization of pyridine needed.

Functionalization and Derivatization of this compound Scaffolds

Once the core this compound structure is obtained, it can be further modified to create a variety of derivatives. This often involves reactions of the carboxylic acid group or substitutions on the pyridine ring.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for derivatization. Esterification and amidation are common transformations that can be used to modify the properties of the molecule.

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. For example, a process for the preparation of 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine followed by esterification with an alcohol. google.comgoogle.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is a fundamental reaction in medicinal chemistry. mdpi.com Direct catalytic amidation methods are continuously being developed to improve efficiency and sustainability. mdpi.com A novel method using KPF6 as a promoter has been shown to be effective for both esterification and amidation of a wide range of carboxylic acids, providing good to excellent yields. nih.gov

Reaction Reagents Promoter/Catalyst Product Yield
EsterificationCarboxylic Acid, AlcoholAcid, KPF6EsterGood to Excellent nih.gov
AmidationCarboxylic Acid, AmineCoupling Agents, KPF6AmideGood to Excellent nih.gov

Nucleophilic Aromatic Substitution on Halogenated Pyridine Rings

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying halogenated pyridine rings. pearson.comquimicaorganica.orgyoutube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comgcwgandhinagar.com

If the this compound scaffold contains a halogen atom, it can be displaced by a variety of nucleophiles. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate (a Meisenheimer complex). sxccal.edu The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible for substitution at the 2- and 4-positions. stackexchange.com

This methodology allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, further expanding the chemical space accessible from the this compound core.

Synthesis of Hydrazide and Hydrazone Derivatives from Nicotinic Acid Esters

The synthesis of hydrazide and hydrazone derivatives from nicotinic acid esters is a well-established and versatile method for creating compounds with a wide range of biological activities. The general approach involves the hydrazinolysis of nicotinic acid esters, followed by condensation with various aldehydes or ketones to yield the corresponding hydrazones.

A common synthetic route begins with the preparation of ethyl 2-methyl-6-arylnicotinates. This is often achieved through a one-pot, three-component heterocyclocondensation reaction involving enaminones, ethyl acetoacetate, and ammonium acetate in refluxing acetic acid. mdpi.com The resulting nicotinic acid esters can then be converted to nicotinic acid hydrazides in high yields by reacting them with hydrazine (B178648) hydrate, typically under reflux conditions. mdpi.com The infrared (IR) spectra of these hydrazides characteristically show absorption bands for the carbonyl group (C=O) between 1635–1664 cm⁻¹ and for the NH and NH₂ groups in the range of 3187–3414 cm⁻¹. In ¹H-NMR spectra, the NH and NH₂ protons appear as D₂O-exchangeable signals. mdpi.com

Once the hydrazide is formed, it can be reacted with a variety of aldehydes to produce hydrazone derivatives. uobaghdad.edu.iq This condensation reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, in a solvent like ethanol. mdpi.com The resulting hydrazones possess an azomethine group (–HC=N–NH–), which is considered an active site contributing to their biological properties. nih.gov

The following table provides examples of synthesized nicotinic acid hydrazides and their corresponding yields.

CompoundArYield (%)
4a C₆H₅85
4b 4-CH₃C₆H₄88
4c 4-FC₆H₄90
4d 4-ClC₆H₄87
4e 4-BrC₆H₄82
4f 4-CH₃OC₆H₄79
4g 3,4-(CH₃O)₂C₆H₃84
4h Thiophen-2-yl81
4i Furan-2-yl86
Data sourced from a study on the synthesis of 6-aryl-2-methylnicotinohydrazides. mdpi.com

Stereochemical and Regiochemical Control in Nicotinic Acid Synthesis

The control of stereochemistry and regiochemistry is a critical aspect of synthesizing functionalized nicotinic acid derivatives, as the position of substituents on the pyridine ring significantly influences the molecule's properties and biological activity.

Analysis of Substituent Effects on Regioselectivity in Pyridine Functionalization

The regioselectivity of reactions on the pyridine ring is heavily influenced by the nature and position of existing substituents. Both electronic and steric effects play a crucial role in directing incoming groups to specific positions.

For instance, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the regioselectivity can be steered by the characteristics of the 3-substituent. A study found that the Verloop steric parameter B1 of the substituent, rather than its lipophilicity or inductive effect, correlated significantly with the regioselectivity. researchgate.net Bulky substituents at the 3-position tend to direct substitution to the 6-position. researchgate.net The choice of solvent can also dramatically alter the regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) shows a strong preference for substitution at the 2-position in dichloromethane, but this can be switched to favor the 6-position in dimethyl sulfoxide. researchgate.net

Directed metalation is another powerful technique for achieving regioselective functionalization of pyridines. The choice of the lithium base and reaction conditions is critical to avoid side reactions, especially with pyridines bearing electron-withdrawing groups. znaturforsch.com For example, using TMPMgCl·LiCl (a TMP-base) on a substituted pyridine can lead to metalation at the more accessible and acidic 6-position. znaturforsch.com Combining lithiation with a subsequent transmetalation, for instance with ZnCl₂, allows for further selective functionalization through cross-coupling reactions like the Negishi coupling. znaturforsch.com

Furthermore, a bromine-magnesium exchange reaction using iso-PrMgCl·LiCl has been shown to be highly regioselective on 3,5-dibromopyridine (B18299) derivatives bearing a tosyloxy substituent at the 2-position, enabling functionalization at the 3-position. nih.gov The activation of the pyridine ring with a Lewis acid like BF₃·OEt₂ can also facilitate the regioselective nucleophilic addition of phosphine (B1218219) oxide anions, leading to 4-phosphonated pyridines. acs.org

The following table summarizes the effect of different substituents on the regioselectivity of pyridine functionalization.

Reaction TypeSubstituent/ConditionOutcome
Nucleophilic Aromatic SubstitutionBulky 3-substituentFavors 6-position substitution researchgate.net
Nucleophilic Aromatic Substitution3-carboxylate in acetonitrileFavors 2-isomer researchgate.net
Nucleophilic Aromatic Substitution3-cyano in acetonitrileFavors 6-isomer researchgate.net
Directed MetalationTMPMgCl·LiClMetalation at the 6-position znaturforsch.com
Br/Mg Exchange2-tosyloxy on 3,5-dibromopyridineFunctionalization at the 3-position nih.gov
Lewis Acid Activation (BF₃·OEt₂)Phosphine oxide anionAddition at the 4-position acs.org

Investigation of Isomerism and Conformational Preferences in Synthesized Products

The biological activity and physical properties of nicotinic acid derivatives are not only determined by their constitution and regiochemistry but also by their three-dimensional structure, including isomerism and conformational preferences.

Studies on nicotine (B1678760) and its analogs, such as nornicotine (B190312), have revealed the existence of multiple stable conformers. For nicotine, two dominant trans conformers are observed in the gas phase. nih.gov The rotational barriers around the bond connecting the pyridine and pyrrolidine (B122466) rings are relatively low, allowing for interconversion between these conformers. nih.gov Protonation can occur at either the pyridine or pyrrolidine nitrogen, with the preferred site depending on the specific molecule. For example, nicotine shows competitive protonation at both sites, while nornicotine favors protonation on the pyridine nitrogen. nih.gov

In the case of acetamiprid, a neonicotinoid containing a chloropyridinyl group, E and Z isomeric forms of the cyanoimino group exist, with the E-conformer being more stable and considered the active form. wikipedia.org Furthermore, rotation around single bonds in the N-pyridylmethylamino group leads to a variety of stable conformers. wikipedia.org

The conformational preferences of amides, which are present in many nicotinic acid derivatives, are influenced by a combination of hydrogen bonding, steric effects, and stereoelectronic effects. For instance, in N-difluoromethylated amides, intramolecular hydrogen bonding and steric interactions are major determinants of the preferred conformation. rsc.org

Understanding these isomeric and conformational preferences is crucial for drug design, as the specific three-dimensional arrangement of a molecule dictates its interaction with biological targets.

Exploration of Sustainable and Efficient Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. This is particularly relevant for the synthesis of widely used compounds like nicotinic acid derivatives.

Utilization of Environmentally Benign Reagents and Catalysts (e.g., Ammonium Acetate in Acetic Acid)

A significant step towards sustainable synthesis is the use of greener reagents and catalysts. Ammonium acetate, often used in combination with acetic acid, serves as an effective and environmentally benign reagent in several synthetic transformations.

For example, the synthesis of ethyl 2-methyl-6-arylnicotinates can be achieved through a one-pot reaction using ammonium acetate in refluxing acetic acid. mdpi.com This method offers a straightforward and efficient route to these important intermediates. Similarly, a copper-catalyzed cyclization of acetophenone (B1666503) and ammonium acetate has been developed for the synthesis of polysubstituted pyridines. This method is described as sustainable, simple, and environmentally friendly. researchgate.net

The use of natural catalysts is another promising avenue for green chemistry. Lemon juice, which contains citric acid, has been successfully employed as a natural and effective catalyst for the synthesis of nicotinic acid hydrazide Schiff bases. pharmascholars.com This approach avoids the use of harsh and toxic catalysts, making the synthesis more environmentally friendly.

The following table highlights some examples of sustainable synthetic methods for pyridine derivatives.

ReactionReagents/CatalystProductSustainability Aspect
HeterocyclocondensationEnaminones, ethyl acetoacetate, ammonium acetate/acetic acidEthyl 2-methyl-6-arylnicotinatesOne-pot reaction, benign reagents mdpi.com
CyclizationAcetophenone, ammonium acetate, copper catalystPolysubstituted pyridinesSustainable and simple method researchgate.net
Schiff Base FormationNicotinic acid hydrazide, aldehydes, lemon juiceNicotinic acid hydrazide Schiff basesUse of a natural catalyst pharmascholars.com

Comprehensive Spectroscopic Characterization Methodologies

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of this compound. Each technique offers unique insights into the molecular framework.

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the phenyl and pyridine rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. For instance, the protons on the phenyl ring would likely appear in the range of 7.0-8.0 ppm, while the pyridine ring protons would be slightly downfield. The methyl group protons would be expected to resonate around 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Key signals would include the carboxylic acid carbonyl carbon (around 165-175 ppm), the aromatic carbons of both the phenyl and pyridine rings (typically between 120-160 ppm), and the methyl carbon (around 20-25 ppm).

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be instrumental in confirming the connectivity of the molecule. For example, correlations would be expected between the methyl protons and the C4 carbon of the pyridine ring, as well as between the protons of the phenyl group and the C6 carbon of the pyridine ring. These correlations would definitively establish the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H 10.0 - 13.0 -
Phenyl H (ortho) 7.8 - 8.0 128.0 - 130.0
Phenyl H (meta) 7.4 - 7.6 129.0 - 131.0
Phenyl H (para) 7.3 - 7.5 130.0 - 132.0
Pyridine H5 7.2 - 7.4 120.0 - 122.0
Methyl H 2.4 - 2.6 20.0 - 25.0
Carboxylic Acid C - 165.0 - 175.0
Pyridine C2 - 150.0 - 155.0
Pyridine C3 - 135.0 - 140.0
Pyridine C4 - 145.0 - 150.0
Pyridine C6 - 155.0 - 160.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-H stretching of the methyl group would be observed around 2850-3000 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

ESI-MS: Electrospray ionization mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 227.25 g/mol .

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, with its conjugated system of the phenyl and pyridine rings, would be expected to show absorption maxima in the UV region. The presence of the phenyl and nicotinic acid chromophores would likely result in multiple absorption bands, corresponding to π-π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent polarity.

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would show strong bands for the aromatic ring vibrations and the C-C and C-N skeletal vibrations. The symmetric stretching of the aromatic rings would be particularly prominent.

Computational Chemistry for Structural Analysis and Property Prediction

In the absence of experimental crystal structure data, computational chemistry serves as a powerful tool for predicting the three-dimensional structure and various properties of this compound. Using methods like Density Functional Theory (DFT), one can optimize the geometry of the molecule to find its most stable conformation. These calculations can also predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results for validation. Furthermore, computational models can predict electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For this compound, DFT calculations are essential for determining its most stable three-dimensional arrangement, known as the optimized geometry.

The process typically employs a functional, such as Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a basis set like 6-311+G(d,p). jocpr.com This level of theory has proven effective for similar heterocyclic compounds. jocpr.comjocpr.com The calculations systematically adjust the positions of the atoms until the configuration with the minimum total energy is found. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

For instance, in a related compound, 6-methylnicotinic acid, DFT calculations revealed that the optimized molecule's skeleton is non-planar. jocpr.comjocpr.com Similar calculations for this compound would elucidate the relative orientation of the phenyl group with respect to the pyridine ring, a key structural feature.

Beyond geometry, DFT is used to analyze the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. jocpr.com Other electronic properties like dipole moment, polarizability, and hyperpolarizability can also be calculated to understand the molecule's response to external electric fields. jocpr.com

Table 1: Illustrative Electronic Properties Calculated by DFT (Note: These are representative values for a molecule of this type and not specific experimental data for this compound.)

PropertyDescriptionTypical Calculated Value
Total EnergyThe total electronic energy of the molecule in its ground state.Varies (e.g., in Hartrees)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.~ -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.~ -1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity.~ 5.0 eV
Dipole MomentA measure of the net molecular polarity.~ 2-4 Debye

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals (MOs) obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgq-chem.com This method provides an intuitive chemical picture of bonding and allows for the quantitative analysis of intramolecular and intermolecular interactions. researchgate.net

NBO analysis for this compound would involve:

Identifying the Natural Lewis Structure: The analysis determines the most accurate, localized Lewis structure, where NBOs have occupation numbers close to the ideal value of two electrons. wikipedia.org For common organic molecules, the natural Lewis structure typically accounts for over 99% of the total electron density. wikipedia.org

Analyzing Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization effects, which are viewed as charge transfers from filled, Lewis-type "donor" NBOs to empty, non-Lewis-type "acceptor" NBOs (often antibonds). wisc.edu The stabilization energy (E2) associated with these interactions is calculated, providing a measure of their significance. For example, the delocalization of a nitrogen lone pair (donor) into an adjacent anti-bonding C-C orbital (acceptor) stabilizes the molecule. wisc.edu These interactions are crucial for understanding hyperconjugation and resonance effects.

Hybridization and Bond Character: NBO analysis provides details on the hybridization of atoms in specific bonds, moving beyond idealized sp³, sp², and sp models. It also quantifies the ionic and covalent character of bonds through the coefficients of the atomic hybrids that form the NBO. wikipedia.org

Table 2: Example of NBO Donor-Acceptor Interaction Analysis (Note: This table is illustrative for this compound.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C5-C6)~ 5-10Lone pair delocalization into ring antibond
π(C7-C8)π(C9-C10)~ 15-25π-π* interaction within phenyl ring
σ(C4-C11)σ*(C5-C6)~ 2-5Hyperconjugation (methyl group)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It maps the electrostatic potential—the force experienced by a positive test charge—onto the molecule's electron density surface. uni-muenchen.de The result is a color-coded map where different colors represent different values of the electrostatic potential. researchgate.net

Typically, the color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas (dominated by nuclear charge). These are favorable sites for nucleophilic attack. researchgate.net

Green: Regions of intermediate or near-zero potential. jocpr.com

For this compound, an MEP map would likely show:

Highly negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, as these are the most electronegative atoms with lone pairs of electrons. jocpr.comlibretexts.org These sites are susceptible to interactions with electrophiles or hydrogen bond donors.

Positive potential (blue) around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms attached to the carbon rings, making them susceptible to nucleophilic attack. jocpr.com

The phenyl ring and methyl group would show regions of relatively neutral (green) to slightly negative potential.

MEP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule will be recognized by biological receptors or other reactants. researchgate.net

Analysis of Local Ionization Energies (ALIE) and Fukui Functions for Reactive Site Identification

To pinpoint reactive sites with greater precision, computational chemists use reactivity descriptors derived from DFT, such as the Average Local Ionization Energy (ALIE) and Fukui functions.

Average Local Ionization Energy (ALIE) , denoted as I(r), represents the average energy required to remove an electron from any point r in the space of a molecule. researchgate.netdiva-portal.org Regions where the ALIE is lowest correspond to the locations of the most loosely bound electrons. researchgate.net Therefore, mapping ALIE onto the molecular surface helps identify the sites most susceptible to electrophilic and radical attack. researchgate.net For this compound, the ALIE minimum would likely be located on the electron-rich pyridine and phenyl rings, indicating these as probable sites of initial oxidative processes or reactions with electrophiles.

Fukui Functions describe how the electron density at a point r changes when the total number of electrons in the molecule changes. They are powerful tools for identifying the most reactive sites for different types of reactions:

f-(r): For nucleophilic attack (electron acceptance), this function identifies the sites most likely to accommodate an extra electron.

f+(r): For electrophilic attack (electron donation), this function highlights the sites where electron density is most depleted upon ionization.

f0(r): For radical attack.

By calculating these functions, one can predict which atoms in the pyridine ring, phenyl group, or carboxylic acid moiety of this compound are most likely to participate in specific chemical reactions.

Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) Assessments

Bond Dissociation Energy (BDE) is defined as the standard enthalpy change required to break a specific bond via homolysis, resulting in two radical fragments. wikipedia.org It is a direct measure of bond strength; a higher BDE indicates a stronger, more stable bond. masterorganicchemistry.com While experimental measurement can be challenging, BDEs can be calculated with reasonable accuracy using computational methods.

For this compound, calculating the BDE for various bonds (e.g., the O-H bond in the carboxylic acid, C-H bonds on the methyl group and rings, and the C-C bond linking the two rings) provides critical information about its thermal stability and potential fragmentation pathways. For example, the O-H bond in carboxylic acids typically has a BDE around 110 kcal/mol, while benzylic C-H bonds (similar to the methyl group on the pyridine ring) are weaker, making them more susceptible to radical abstraction. wikipedia.orgmasterorganicchemistry.com

Table 3: Representative Bond Dissociation Energies (BDEs) (Note: These are typical values for bond types present in the molecule and are not specific calculated values for this compound.)

BondBond TypeTypical BDE (kcal/mol at 298 K)
R-COOH (O-H)Carboxylic Acid~110
Ar-CH₃ (C-H)Benzylic-like~90
Ar-HAromatic C-H~113
Ar-COOH (C-C)Aromatic-Carboxyl~100-110
Ar-Ar (C-C)Phenyl-Pyridine~115-125

Conformational Analysis and Energy Landscape Exploration

Due to the presence of single bonds, particularly the bond connecting the phenyl ring to the pyridine ring, this compound can exist in various three-dimensional arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. researchgate.net

Computational methods are used to systematically explore the molecule's potential energy surface. This is often done by rotating the molecule around specific rotatable bonds (like the C-C bond between the rings) in discrete steps and calculating the energy at each step. This process generates an energy profile, or energy landscape, that maps the energy of the molecule as a function of its geometry.

The analysis identifies:

Local Minima: These correspond to stable, low-energy conformers.

Global Minimum: The conformer with the absolute lowest energy, representing the most stable and likely structure of the molecule under given conditions.

Transition States: These are energy maxima on the path between two local minima and represent the energy barriers to conformational change.

The difference in energy between conformers can be small, and at room temperature, the molecule may exist as a mixture of several stable conformers. researchgate.net Understanding this energy landscape is crucial for predicting the molecule's flexibility and the specific shapes it can adopt, which directly influences its physical properties and biological activity.

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Potency of Nicotinic Acid Derivatives

Nicotinic acid and its analogues have demonstrated the ability to interact with and inhibit several key enzymes involved in metabolic and disease processes.

Inhibition of Dehydrogenase Enzymes (e.g., Human Lactate Dehydrogenase Isoforms) by 6-Phenylnicotinic Acid Derivatives

Lactate dehydrogenase (LDH), particularly the human isoform LDHA, is a critical enzyme in the glycolytic pathway, responsible for converting pyruvate (B1213749) to lactate. patsnap.com This process is highly active in many cancer cells, making LDH a significant target for therapeutic intervention. patsnap.comnih.gov Inhibitors of LDH can disrupt the energy production of cancer cells, leading to oxidative stress and cell death. patsnap.com

While research into specific 6-phenylnicotinic acid derivatives as LDH inhibitors is not extensively detailed in the available literature, the broader class of nicotinic acid derivatives has been investigated. For example, 6,6′-dithiodinicotinic acid has been studied as an LDH inhibitor. The mechanism of action for many small-molecule LDH inhibitors involves blocking the active site of the enzyme, preventing the binding of its natural substrates. patsnap.com Natural compounds, such as polyphenols and flavonoids, are also known to inhibit LDH by binding to its active site. nih.gov The development of potent and selective LDH inhibitors remains an active area of research, with various heterocyclic scaffolds being explored for their potential to fit into the enzyme's active site and disrupt its function. researchgate.netresearchgate.net

Modulatory Effects on γ-Secretase Activity

γ-Secretase is a multi-protein complex essential for processing the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides is a hallmark of Alzheimer's disease. Consequently, modulating γ-secretase activity is a primary strategy for developing treatments. nih.gov

γ-secretase modulators (GSMs) are compounds that alter the site of APP cleavage without completely inhibiting the enzyme's other vital functions, such as processing the Notch receptor, thereby avoiding certain toxicities. nih.gov Research has identified that certain non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives can act as GSMs. nih.gov While direct studies on 4-Methyl-6-phenylnicotinic acid or other nicotinic acid derivatives as γ-secretase modulators are not prominent in the search results, the field is characterized by the exploration of various small molecules. For instance, aminothiazole-bridged aromates and other heterocyclic compounds have been developed as soluble γ-secretase modulators (SGSMs) that can potently lower the production of the toxic Aβ42 variant. researchgate.net The general mechanism for these modulators involves allosteric binding to the γ-secretase complex, subtly changing its conformation and shifting its cleavage preference to produce shorter, less aggregation-prone Aβ peptides. nih.gov

Inhibition of Glycosidases (e.g., α-Glucosidase) by Related Heterocycles

Nicotinic acid derivatives have emerged as notable inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. A library of novel nicotinic acid derivatives, particularly those with modifications at the 6th position of the pyridine (B92270) ring, has been synthesized and evaluated for this purpose. nih.gov

Certain derivatives demonstrated significant inhibitory action. For instance, compounds referred to in one study as 35 and 39 showed potent inhibition against α-glucosidase, with IC50 values of 32.9 µM and 26.4 µM, respectively, which are comparable to the well-known inhibitor acarbose. nih.gov Mechanistic studies have revealed that these nicotinic acid derivatives often act as noncompetitive inhibitors, which provides an advantage over competitive inhibitors as their action is not overcome by high substrate concentrations. nih.gov

Inhibitory Activity of Nicotinic Acid Derivatives against α-Glucosidase
CompoundIC50 (µM)Inhibition TypeReference
Derivative 3532.9Noncompetitive nih.gov
Derivative 3926.4Noncompetitive nih.gov
Acarbose (Control)Comparable to derivativesCompetitive nih.gov

Antimicrobial Efficacy Investigations

The antimicrobial properties of nicotinic acid derivatives have been a subject of scientific inquiry, revealing a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Activity of Nicotinic Acid Derivatives against Bacterial Strains

Derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazoles, have shown significant antibacterial potential. nih.gov Research into these compounds has demonstrated promising activity, particularly against Gram-positive bacteria. nih.gov For example, a series of acylhydrazones derived from nicotinic acid yielded two compounds with notable efficacy against Gram-positive strains, exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. nih.gov One of these compounds was particularly effective against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL). nih.gov

Another study focusing on 1,3,4-oxadiazoline derivatives found a compound with a 5-nitrofuran substituent to be active against all tested bacterial strains, showing particular strength against Bacillus subtilis and Staphylococcus aureus with an MIC of 7.81 µg/mL. nih.gov

Antibacterial Activity of Nicotinic Acid Derivatives (MIC in µg/mL)
Compound TypeBacterial StrainMIC (µg/mL)Reference
Acylhydrazone DerivativeStaphylococcus epidermidis ATCC 122281.95 nih.gov
Staphylococcus aureus MRSA ATCC 433007.81 nih.gov
1,3,4-Oxadiazoline DerivativeBacillus subtilis ATCC 66337.81 nih.gov
Staphylococcus aureus ATCC 65387.81 nih.gov
Staphylococcus aureus MRSA ATCC 4330015.62 nih.gov

Antifungal Activity of Nicotinic Acid Derivatives against Fungal Pathogens

The antifungal properties of nicotinamide (B372718) and nicotinic acid derivatives have been explored as potential treatments for fungal infections, which pose a significant health challenge. semanticscholar.org A series of nicotinamide derivatives were synthesized and tested for their activity against Candida albicans. semanticscholar.org One compound, designated 16g , was identified as the most potent, with an MIC value of 0.25 µg/mL against C. albicans SC5314. semanticscholar.org

This compound also demonstrated potent activity against six fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 µg/mL. semanticscholar.orgresearchgate.net Further testing revealed that compound 16g has a broad spectrum of activity, showing moderate efficacy against other Candida species, Cryptococcus neoformans, and Trichophyton strains. semanticscholar.org The mechanism of this compound appears to involve the disruption of the fungal cell wall. semanticscholar.org

Antifungal Activity of Nicotinamide Derivative 16g (MIC in µg/mL)
Fungal StrainMIC (µg/mL)Reference
Candida albicans SC53140.25 semanticscholar.org
Fluconazole-sensitive C. albicans (2 strains)0.125 - 0.5 semanticscholar.org
Fluconazole-resistant C. albicans (6 strains)0.125 - 1 semanticscholar.org

Receptor Interaction and Modulatory Profiles

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The following subsections detail the known interactions and modulatory effects of 4-substituted nicotinic acids, providing a framework for understanding the potential activities of this compound.

Modulation of Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) Receptors by 4-Substituted Nicotinic Acids

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles. nih.gov The specificity of the NAADP receptor is highlighted by its ability to distinguish between NAADP and its precursor, NADP, which differ only by a hydroxyl group versus an amine group at the 3'-position of the pyridine ring. uniupo.it This suggests that the NAADP receptor's binding site has specific features that recognize the nicotinic acid moiety. uniupo.it

Research into NAADP receptor modulation has shown that a negative charge at the 3'-position of the pyridine ring is a critical determinant for binding affinity. uniupo.it Studies on a series of NAADP analogues with modifications at this position, including simple carboxylic acids and various isosteres, have demonstrated that while a negative charge is important, the receptor can tolerate a range of sizes for the substituent group. uniupo.it However, the receptor does not readily accommodate multiple charged groups or large, uncharged moieties. uniupo.it

Quantitative Assessment of Ligand Binding Affinity and Selectivity towards Specific Biological Targets

While specific quantitative binding data for this compound is not extensively available in the public domain, the principles of ligand-receptor interactions for related compounds offer valuable insights. For instance, the NAADP receptor exhibits high-affinity binding sites, and the kinetics of this binding are unique. nih.gov Studies with radiolabeled NAADP have shown that it binds to a single class of high-affinity sites. nih.gov The binding is characterized by a slow dissociation rate, which effectively means that NAADP can become irreversibly bound to its receptor upon association. nih.gov This kinetic property enhances the receptor's sensitivity to even minute changes in NAADP concentrations. nih.gov

The affinity of NAADP for its receptor is significantly higher than that of NADP, with an IC50 value at least 1000-fold greater in competitive radioligand binding assays. uniupo.it This high degree of selectivity underscores the specific structural requirements of the NAADP receptor binding pocket. uniupo.it

Structure-Activity Relationship (SAR) Derivations

The biological activity of a molecule is intrinsically linked to its chemical structure. The following sections analyze how the specific substituents of this compound likely influence its biological profile.

Impact of Methyl and Phenyl Substituents on Biological Activity Profiles

The presence of methyl and phenyl groups on the nicotinic acid scaffold can significantly influence a compound's biological activity. The methyl group, being an electron-donating group, can alter the electronic distribution within the pyridine ring, potentially affecting its interaction with receptor binding sites. In various molecular contexts, the addition of a methyl group has been shown to impact potency and selectivity. mdpi.com

Positional Isomer Effects on Biological Potency and Selectivity

The specific positioning of substituents on the nicotinic acid ring is a critical factor in determining a compound's biological efficacy and selectivity. For example, in the context of NAADP receptor antagonists like Ned-19, the position of a fluorine atom on a phenyl ring dramatically alters its activity. When the fluorine is in the ortho position (as in Ned-19), the compound inhibits both NAADP-mediated Ca²⁺ release and NAADP binding. nih.govox.ac.uk However, moving the fluorine to the para position (as in Ned-20) results in a compound that inhibits NAADP binding but not Ca²⁺ release. nih.govox.ac.uk This demonstrates that even a minor positional change can dissociate different aspects of a ligand's function, suggesting interaction with different binding sites or conformational states of the receptor. nih.govox.ac.uk

This principle of positional isomerism highlights the importance of the precise arrangement of the methyl and phenyl groups in this compound for its potential interaction with biological targets.

Computational Approaches to Mechanistic Elucidation

While specific computational studies on this compound are not widely reported, computational methods are invaluable for predicting and understanding the molecular interactions of such compounds. Docking simulations, for instance, could model the binding of this compound to the NAADP receptor or other potential targets. These models could help to visualize the binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity and selectivity. Such in silico approaches can provide a rational basis for the observed structure-activity relationships and guide the design of future analogs with improved biological profiles.

Molecular Docking Studies for Elucidating Protein-Ligand Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target. nih.gov In the context of nicotinic acid derivatives, which are recognized for a wide array of biological activities including anti-inflammatory effects, molecular docking has been employed to elucidate their interactions with therapeutic targets like cyclooxygenase (COX) enzymes. nih.govnih.gov

For instance, in a study on novel nicotinate (B505614) derivatives as potential anti-inflammatory agents, molecular docking was performed on the most potent compounds, 4c and 4f , within the active site of the COX-2 enzyme. The results indicated that these compounds exhibited more favorable interactions compared to the standard drug, celecoxib, which explains their significant COX-2 inhibitory activity. nih.gov Such studies are crucial for understanding the structure-activity relationships that govern the therapeutic potential of these compounds.

The binding of a ligand to a protein is often analogized to a "lock-and-key" model, where the ligand (key) fits into the active site of the protein (lock). nih.gov However, the "induced fit" model, where the protein can change its conformation upon ligand binding, is often a more accurate representation. nih.gov Molecular docking simulations can account for both of these models to predict the binding energy, with lower energy values suggesting a more stable and potent interaction.

A typical molecular docking workflow involves preparing the 3D structures of both the protein and the ligand. The protein structure is often obtained from a repository like the Protein Data Bank (PDB), while the ligand structure can be built using chemical drawing software. The docking software then systematically samples different orientations and conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose.

In a study investigating nicotinic acid derivatives as potential COX-2 inhibitors, the docking results for compounds 4c and 4f were consistent with their biological activity, demonstrating their potential as potent anti-inflammatory agents. nih.gov

Table 1: Representative Molecular Docking Data for Nicotinic Acid Derivatives Targeting COX-2

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 4c COX-2Data not specifiedData not specified nih.gov
Compound 4f COX-2Data not specifiedData not specified nih.gov
Celecoxib COX-2Data not specifiedData not specified nih.gov

Note: Specific docking scores were not provided in the source material, but the study indicated favorable interactions for compounds 4c and 4f compared to celecoxib.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique provides valuable insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.gov

MD simulations are based on the principles of classical mechanics, where the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements. These simulations can reveal the flexibility of the protein and the ligand, the role of solvent molecules, and the detailed energetic contributions to binding. researchgate.net

For example, MD simulations have been used to study the binding of the competitive antagonist dihydro-β-erythroidine (DHβE) to the human α4β2 nicotinic acetylcholine (B1216132) receptor. These simulations, spanning a combined time of 2.6 microseconds, revealed that DHβE forms a stable hydrogen bond with the backbone carbonyl oxygen of W156 and engages in a cation-π interaction with the same residue's aromatic ring. nih.gov The simulations also showed that the receptor adopts a closed/resting state when bound to DHβE. nih.gov

The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable complex will typically show a low and converging RMSD value. The root-mean-square fluctuation (RMSF) can also be calculated for each residue to identify flexible regions of the protein. mdpi.com

In another study, MD simulations were performed on the nicotine (B1678760) N-demethylase (NND) activity of CYP82E4, a cytochrome P450 monooxygenase. The simulations revealed that a single amino acid mutation could alter the flexibility of loops in the protein, thereby affecting the opening and closing of channels for substrates and products. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions in a selection of atoms for a given frame from a reference frame.Indicates the stability of the protein-ligand complex over the simulation time.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of each atom or residue from its average position.Identifies flexible regions of the protein and how they are affected by ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the protein and ligand.Highlights key interactions that contribute to binding affinity and specificity.
Binding Free Energy Calculations Methods like MM/PBSA and MM/GBSA estimate the free energy of binding from the simulation trajectory.Provides a quantitative measure of the binding affinity.

These computational techniques, molecular docking and molecular dynamics simulations, are powerful tools for understanding the molecular basis of the biological activity of compounds like nicotinic acid derivatives. While specific data for this compound is not available, the studies on its analogs demonstrate the potential of these methods to guide the design and development of new therapeutic agents.

Applications in Medicinal and Agricultural Chemistry Research

Role in Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) is a method that utilizes small, low-complexity molecules, known as fragments, as starting points for developing more specific and potent drug candidates. While direct research specifically detailing the use of 4-methyl-6-phenylnicotinic acid in FBDD campaigns is not extensively documented in publicly available literature, the underlying nicotinic acid scaffold is of significant interest in medicinal chemistry. Nicotinic acid and its derivatives are recognized as important pharmacophores that are integral to various biological functions and pharmacological activities. nih.gov

In the context of FBDD, a molecule like this compound could theoretically serve as a starting fragment or be assembled from smaller fragments. The discovery of novel inhibitors for targets such as the anti-apoptotic MCL-1 protein has been successfully achieved through the elaboration of simple cores like salicylic (B10762653) acid, which shares some structural similarities with the nicotinic acid framework. nih.gov Similarly, fragment-based approaches have been used to identify unique scaffolds that inhibit bacterial enzymes like phosphopantetheine adenylyltransferase (PPAT). nih.gov

Lead optimization is a critical phase in drug discovery that aims to enhance the therapeutic properties of a lead compound, including its efficacy, selectivity, and pharmacokinetic profile. drughunter.com Strategies in lead optimization often involve systematic structural modifications to improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The structure of this compound offers several avenues for such optimization. For instance, the methyl and phenyl groups can be modified to fine-tune lipophilicity and target engagement, while the carboxylic acid group can be altered to improve metabolic stability or bioavailability.

Development of Novel Chemical Probes for Biochemical Research

Chemical probes are essential tools in biochemical research, enabling the study of biological processes and the function of specific proteins. While this compound itself has not been prominently featured as a chemical probe in published research, its structural motifs are relevant to the design of such tools. The development of new anti-inflammatory agents has been pursued through the synthesis of novel nicotinic acid derivatives. nih.gov These derivatives could potentially be adapted into chemical probes to investigate the biological targets involved in inflammation.

The core structure of nicotinic acid is a precursor in the biosynthesis of NAD⁺ and NADP⁺, which are crucial coenzymes in numerous cellular metabolic pathways. Therefore, derivatives of this compound could be synthesized and labeled (e.g., with fluorescent tags) to create probes for studying the enzymes involved in nicotinamide (B372718) metabolism.

Inspiration for Natural Product Analogues and Bioisosteres

Nicotinic acid is a naturally occurring molecule that serves as a versatile building block in the development of biologically active compounds. nih.gov The process of creating analogues of natural products is a well-established strategy in drug discovery to improve upon the properties of the original molecule. The structure of this compound can be considered an analogue of the natural product nicotinic acid, with the addition of methyl and phenyl groups that can alter its biological activity and physicochemical properties.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic in medicinal chemistry to enhance a molecule's pharmacological profile. drughunter.comcambridgemedchemconsulting.com The various components of this compound can be subjected to bioisosteric replacement to generate novel compounds with potentially improved characteristics. For example, the phenyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions with a biological target. cambridgemedchemconsulting.com Similarly, the carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole, to modulate the compound's acidity and pharmacokinetic properties.

Exploration of Agricultural Applications, including Environmentally Conscious Fungicides

The nicotinic acid scaffold is not only relevant in medicine but also has significant applications in agriculture. Several commercial agrochemicals, including herbicides, insecticides, and fungicides, are based on nicotinic acid derivatives. nih.gov This has spurred research into new derivatives with potential use in crop protection.

Recent studies have focused on the synthesis and evaluation of nicotinamide derivatives for their fungicidal activity. nih.govmdpi.com In one study, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed based on the active substructure splicing method, combining the natural molecule nicotinic acid with a thiophene (B33073) ring. nih.gov The resulting compounds were tested for their efficacy against cucumber downy mildew, with some showing promising fungicidal activity. nih.gov Another research effort involved the synthesis of nicotinamides from nicotinic acid and thiocarbohydrazones, which were then tested for their antibacterial and antifungal properties against various pathogens. mdpi.com

Furthermore, research into nicotinic acid derivatives has demonstrated their potential as insecticides. jocpr.comjocpr.com Studies have shown that certain synthesized derivatives exhibit significant activity against pests such as the green peach aphid and the American bollworm. jocpr.comjocpr.com The development of agrochemicals from natural product scaffolds like nicotinic acid is of interest for creating more environmentally conscious solutions for crop protection.

The following table summarizes the findings of recent research on the agricultural applications of nicotinic acid derivatives.

Compound SeriesTarget Organism(s)Key FindingsReference(s)
N-(thiophen-2-yl) nicotinamide derivativesCucumber downy mildew (Pseudoperonospora cubensis)Several synthesized compounds exhibited good in vivo fungicidal activity. nih.gov
Nicotinamides from nicotinic acid and thiocarbohydrazonesStaphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicansSome compounds showed significant inhibition of bacterial growth, particularly against P. aeruginosa and K. pneumoniae. mdpi.com
Various nicotinic acid derivativesGreen peach aphid (Myzus persicae), American bollworm (Helicoverpa armigera), Maize weevil (Sitophilus zeamais)Several synthesized compounds showed promising insecticidal activity against the tested pests. jocpr.comjocpr.com
2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazonesStaphylococcus aureus, Bacillus cereus, Pectobacterium carotovorum, C. substugaevSome of the synthesized hydrazones demonstrated antibacterial activity against the tested strains. nih.gov

Advanced Research Perspectives and Future Directions

Exploration of Undiscovered Synthetic Pathways and Reaction Methodologies

The synthesis of polysubstituted pyridines like 4-Methyl-6-phenylnicotinic acid is a cornerstone of organic chemistry. While classical methods such as the Hantzsch and Kröhnke syntheses provide foundational routes, the pursuit of more efficient, sustainable, and versatile methodologies remains a key research focus. chemistryjournal.netresearchgate.netgoogle.combohrium.comnih.govnih.govresearchgate.netnih.govresearchgate.net

Future research will likely delve into the development of novel multicomponent reactions (MCRs). bohrium.comnih.govmdpi.com These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. The exploration of new catalytic systems, including transition metals and organocatalysts, could unlock unprecedented efficiency and selectivity in the synthesis of 4,6-disubstituted nicotinic acid derivatives. researchgate.net

Furthermore, the application of flow chemistry and microwave-assisted synthesis presents exciting opportunities to accelerate reaction times, improve yields, and enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov The industrial production of nicotinic acid has traditionally relied on methods that can generate environmentally harmful byproducts. researchgate.netwikipedia.orgfrontiersin.orgnih.gov Therefore, developing greener synthetic routes is a critical area of future investigation.

Table 1: Potential Synthetic Strategies for this compound and its Analogues

Synthetic MethodDescriptionPotential Advantages
Multicomponent Reactions (MCRs) One-pot reactions involving three or more reactants to form a complex product. bohrium.comnih.govmdpi.comHigh atom economy, reduced reaction steps, and diversity-oriented synthesis.
Catalytic Cross-Coupling Reactions like Suzuki and Stille couplings to introduce the phenyl group.High functional group tolerance and formation of carbon-carbon bonds.
Flow Chemistry Continuous processing of reactants in a microreactor.Improved reaction control, safety, and scalability.
Enzymatic Synthesis Use of enzymes to catalyze specific reaction steps. frontiersin.orgnih.govHigh selectivity, mild reaction conditions, and environmental friendliness.

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological targets at the molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. Nicotinic acid and its derivatives are known to interact with various receptors, including the nicotinic acetylcholine (B1216132) receptors (nAChRs) and G-protein coupled receptors like GPR109A. nih.govresearchgate.net

Future research should focus on detailed structural biology studies, such as X-ray crystallography and cryo-electron microscopy, to determine the precise binding mode of this compound to its target proteins. These studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that govern binding affinity and selectivity.

Furthermore, advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, can provide valuable insights into the conformational changes induced in the receptor upon ligand binding. Site-directed mutagenesis studies can be employed to identify the specific amino acid residues within the binding pocket that are critical for interaction.

Integration of Advanced Computational Modeling for Predictive Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these techniques can be leveraged to predict its properties and guide the design of new analogues with enhanced characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of nicotinic acid derivatives with their biological activity. mdpi.com This can help in identifying the key molecular descriptors that influence the desired properties.

Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogues within the active site of a target protein. nih.govnih.govresearchgate.net This information is invaluable for understanding the molecular basis of activity and for designing new compounds with improved binding characteristics. Advanced techniques like molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor interactions over time, offering deeper insights into the stability of the complex and the role of solvent molecules.

Table 2: Computational Approaches for the Study of this compound

Computational MethodApplicationPredicted Outcomes
QSAR Correlate chemical structure with biological activity. mdpi.comPredictive models for activity, identification of key structural features.
Molecular Docking Predict binding mode and affinity to a target receptor. nih.govnih.govresearchgate.netBinding pose, interaction energies, and virtual screening of compound libraries.
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-receptor complex.Stability of binding, conformational changes, and role of water molecules.
Density Functional Theory (DFT) Calculate electronic structure and properties. acs.orgmdpi.comresearchgate.netReactivity indices, spectroscopic properties, and reaction mechanisms.

Investigation of Broader Biological Activities and Untapped Therapeutic Potential

While nicotinic acid itself has well-established roles in treating dyslipidemia, its derivatives, including those with substitutions like in this compound, may possess a much broader range of pharmacological activities. chemistryjournal.netresearchgate.netnih.govnih.gov Preliminary studies on related nicotinic acid derivatives have shown promise in areas such as anti-inflammatory, anticancer, and antimicrobial applications. nih.govnih.gov

Future research should systematically screen this compound and a library of its analogues against a wide array of biological targets and disease models. This could uncover novel therapeutic applications that are yet to be explored. For instance, the presence of the phenyl group could lead to interactions with targets that are not engaged by simpler nicotinic acid derivatives. The potential for this compound to act as a modulator of various signaling pathways warrants thorough investigation.

The exploration of its effects on the central nervous system is another promising avenue, given that some nicotinic acid derivatives have shown neuroprotective properties. researchgate.net

Development of Functional Materials and Chemo-sensing Platforms Based on Nicotinic Acid Scaffolds

The pyridine (B92270) ring, a core component of this compound, is a versatile building block for the construction of functional materials and chemosensors. nih.govresearchgate.netnih.gov The carboxylic acid group provides a convenient handle for polymerization or for grafting onto surfaces, while the substituted pyridine core can impart specific electronic and recognition properties.

Future research could focus on the synthesis of polymers and coordination polymers incorporating the this compound moiety. google.comgoogle.com These materials could exhibit interesting optical, electronic, or catalytic properties. For example, the incorporation of this scaffold into metal-organic frameworks (MOFs) could lead to materials with applications in gas storage, separation, or catalysis.

Furthermore, the development of chemosensors based on the this compound scaffold is a promising area. The pyridine nitrogen and the carboxylic acid group can act as binding sites for metal ions or other analytes. The phenyl and methyl substituents can be modified to tune the selectivity and sensitivity of the sensor. Fluorescence-based chemosensors, in particular, offer high sensitivity and are widely used for the detection of various species. nih.govnih.gov

Q & A

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodConditions/ValuesReference
Melting PointDifferential Scanning Calorimetry (DSC)164–166°C
LogP (Partition Coefficient)HPLC (Shimadzu C18)2.8 ± 0.2 (pH 7.4)
SolubilityShake-flask method1.2 mg/mL in PBS (25°C)

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceRemoval MethodReference
Unreacted precursorsIncomplete alkylationColumn chromatography (silica gel, hexane/EtOAc)
Oxidation byproductsAir exposureArgon purging, addition of BHT (0.1%)

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